2-Chloro-4,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine
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Overview
Description
2-Chloro-8-isobutyl-4,6-dimethylimidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of chlorine, isobutyl, and dimethyl groups in its structure makes it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-isobutyl-4,6-dimethylimidazo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-chloro-4,6-dimethylpyrimidine with isobutylamine under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-isobutyl-4,6-dimethylimidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove specific functional groups or alter the oxidation state of the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
2-Chloro-8-isobutyl-4,6-dimethylimidazo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor, antimicrobial, and antiviral agent.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-8-isobutyl-4,6-dimethylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The chlorine atom and the imidazo[1,5-a]pyrimidine core play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine
- 8-Isobutyl-4,6-dimethylimidazo[1,5-a]pyrimidine
- 2-Chloro-8-isobutylimidazo[1,5-a]pyrimidine
Uniqueness
2-Chloro-8-isobutyl-4,6-dimethylimidazo[1,5-a]pyrimidine is unique due to the combination of chlorine, isobutyl, and dimethyl groups, which confer specific chemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
89018-42-8 |
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Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
2-chloro-4,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H16ClN3/c1-7(2)5-10-12-15-11(13)6-8(3)16(12)9(4)14-10/h6-7H,5H2,1-4H3 |
InChI Key |
JUUHDQSQIJYLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(N=C(N12)C)CC(C)C)Cl |
Origin of Product |
United States |
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